Ac-IEPD-AMC, formally known as N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alpha-asparagine, trifluoroacetate salt, is a specialized fluorogenic substrate primarily utilized in biochemical assays to quantify the activity of granzyme B, an enzyme involved in apoptosis and immune responses. Upon enzymatic cleavage by granzyme B, Ac-IEPD-AMC releases 7-amino-4-methylcoumarin, which emits fluorescence, enabling sensitive detection of granzyme B activity .
Ac-IEPD-AMC is classified as a peptide-derived fluorogenic substrate. It is sourced from various chemical suppliers, including Cayman Chemical and Enzo Life Sciences. The compound's molecular formula is C32H41N5O11 with a molecular weight of approximately 671.7 g/mol . Its purity is typically over 95%, making it suitable for research applications.
The synthesis of Ac-IEPD-AMC involves several key steps:
The molecular structure of Ac-IEPD-AMC features a complex arrangement that includes a fluorogenic moiety (7-amino-4-methylcoumarin) linked to a peptide sequence. Key structural data include:
The compound's structure allows for specific interactions with granzyme B, facilitating the enzymatic cleavage that leads to fluorescence emission .
Ac-IEPD-AMC primarily undergoes hydrolysis when acted upon by granzyme B. This reaction can be summarized as follows:
The mechanism of action for Ac-IEPD-AMC involves:
This process allows researchers to quantify granzyme B activity, providing insights into cellular apoptosis mechanisms and immune function.
Ac-IEPD-AMC exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 671.7 g/mol |
Purity | >95% |
Excitation Maxima | 340–360 nm |
Emission Maxima | 440–460 nm |
Solubility | Soluble in DMF |
Stability | Stable under proper storage conditions |
These properties contribute to its utility in biochemical assays .
Ac-IEPD-AMC is widely employed in various scientific research applications:
Fluorogenic peptide substrates are indispensable tools for real-time monitoring of protease activity in complex biological systems. These molecules contain a peptide sequence recognized by specific proteases linked to a fluorophore (typically 7-amino-4-methylcoumarin, AMC) via a non-fluorescent quenching group. Upon proteolytic cleavage, AMC is released, emitting intense fluorescence at 460 nm under UV excitation (360 nm). This design enables continuous, sensitive quantification of enzymatic kinetics without secondary detection methods. The strategic incorporation of target-specific cleavage sequences (e.g., IEPD for granzyme B) allows researchers to dissect individual protease activities within intricate proteolytic networks, making them vital for studying apoptosis, immune surveillance, and inflammatory pathways [1] [5].
Ac-IEPD-AMC (N-Acetyl-Ile-Glu-Pro-Asp-7-amino-4-methylcoumarin; CAS 216757-33-4) is a tetrapeptide fluorogenic substrate optimized for human granzyme B (hGzmB), a serine protease central to cytotoxic lymphocyte-mediated apoptosis. Its molecular structure (C~32~H~41~N~5~O~11~, MW 671.69 g/mol) features the canonical IEPD sequence, which mirrors hGzmB’s natural substrate specificity (P4=Ile, P3=Glu, P2=Pro, P1=Asp). This sequence aligns with hGzmB’s cleavage motif (Ile-Glu-(Pro/Thr)-Asp-↓-Xaa-Gly-Xaa-Glu), where hydrolysis occurs at the Asp-AMC bond [2] [6]. Upon cleavage, the liberated AMC provides a directly proportional fluorescent signal to hGzmB activity, enabling precise kinetic measurements (K~cat~ = 0.338 s⁻¹, K~M~ = 385 μM for related analogs) in cell lysates, purified enzymes, or live-cell systems [3].
The adoption of Ac-IEPD-AMC coincided with late-1990s efforts to map apoptotic protease specificities. Early studies identified IEPD as superior to alternatives (e.g., IETD) for hGzmB due to its >10-fold selectivity over caspase-8. Its validation crystallized in 2001 when the crystal structure of hGzmB bound to Ac-IEPD-CHO (an aldehyde inhibitor analog) was solved (PDB: 1IAU), revealing atomic interactions stabilizing the IEPD sequence within the protease’s S4-S1 pockets [2]. This structural insight cemented Ac-IEPD-AMC’s role in functional assays. Subsequent innovations, like SILAC-COFRADIC N-terminomics, utilized Ac-IEPD-AMC cleavage kinetics to prioritize physiologically relevant hGzmB substrates (e.g., Bid, Bnip2) from hundreds of candidates by quantifying cleavage efficiency (k~cat~/K~M~) [4]. Despite newer probes (e.g., sulfonic acid-modified IEPCya), Ac-IEPD-AMC remains a benchmark due to its well-characterized behavior and commercial accessibility [3] [5].
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